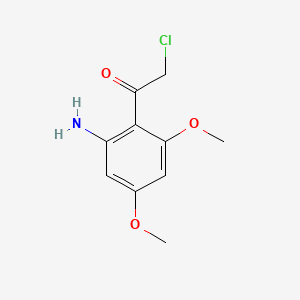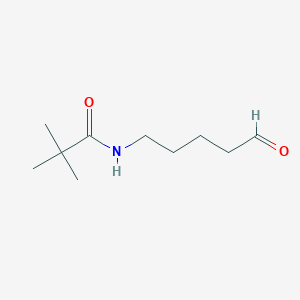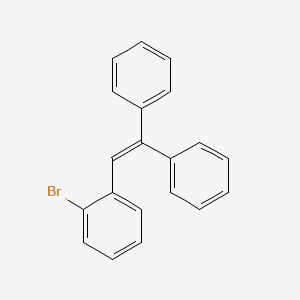
3-(2-Bromophenyl)morpholine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromophenyl)morpholine hydrochloride is an organic compound with the molecular formula C10H12BrNO·HCl. It is a derivative of morpholine, where the morpholine ring is substituted with a bromophenyl group at the 3-position.
Vorbereitungsmethoden
The synthesis of 3-(2-Bromophenyl)morpholine hydrochloride typically involves a multi-step process. One common method starts with the bromination of aniline to produce 2-bromoaniline. This intermediate is then reacted with epichlorohydrin to form 3-(2-bromophenyl)oxirane. The oxirane is subsequently opened with morpholine to yield 3-(2-bromophenyl)morpholine, which is finally converted to its hydrochloride salt by treatment with hydrochloric acid .
Analyse Chemischer Reaktionen
3-(2-Bromophenyl)morpholine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The aromatic ring can be reduced to form cyclohexyl derivatives.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(2-Bromophenyl)morpholine hydrochloride has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting the central nervous system.
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Wirkmechanismus
The mechanism of action of 3-(2-Bromophenyl)morpholine hydrochloride is not well-documented. its effects are likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, due to the presence of the bromophenyl and morpholine moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-(2-Bromophenyl)morpholine hydrochloride can be compared with other bromophenyl-substituted morpholines, such as 4-(3-bromophenyl)morpholine hydrochloride and 2-(3-bromophenyl)morpholine hydrochloride. These compounds share similar structural features but differ in the position of the bromophenyl substitution on the morpholine ring. The unique position of the bromophenyl group in 3-(2-Bromophenyl)morpholine hydrochloride may confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C10H13BrClNO |
|---|---|
Molekulargewicht |
278.57 g/mol |
IUPAC-Name |
3-(2-bromophenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H |
InChI-Schlüssel |
SFHWUSCPLQPIJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(N1)C2=CC=CC=C2Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol](/img/structure/B13831665.png)
